Home > Products > Screening Compounds P45223 > 6,7-dimethoxy-2-[phenyl(1H-tetrazol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline
6,7-dimethoxy-2-[phenyl(1H-tetrazol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline -

6,7-dimethoxy-2-[phenyl(1H-tetrazol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-4646797
CAS Number:
Molecular Formula: C20H21N5O3
Molecular Weight: 379.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Pictet-Spengler reaction: This classic approach involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization in the presence of an acid catalyst [, ].
  • Bischler-Napieralski reaction: This method involves the cyclodehydration of an N-acyl-β-phenylethylamine using a dehydrating agent, such as phosphorus oxychloride (POCl3) [].
  • Reductive amination: This strategy involves the reaction of a 1,2,3,4-tetrahydroisoquinoline with an aldehyde or ketone in the presence of a reducing agent, such as sodium borohydride (NaBH4) or sodium cyanoborohydride (NaBH3CN) [].
Molecular Structure Analysis
  • Substitution pattern: The type, position, and stereochemistry of substituents on the tetrahydroisoquinoline core affect interactions with biological targets [, , ].
  • Conformation: The flexibility of the tetrahydroisoquinoline ring allows for various conformations, influencing its ability to bind to target proteins [, ].
  • Stereochemistry: The presence of chiral centers in substituted 1,2,3,4-tetrahydroisoquinolines leads to stereoisomers with distinct biological properties [, , ].
Mechanism of Action
  • P-glycoprotein (P-gp) modulation: Certain derivatives act as P-gp inhibitors, reversing multidrug resistance in cancer cells [, , , ]. These compounds bind to P-gp, preventing drug efflux and restoring the efficacy of chemotherapeutic agents.
  • Calcium channel blockade: Some substituted tetrahydroisoquinolines, such as CPU-23 [], exhibit calcium channel blocking activity, leading to vasodilation and potential therapeutic applications in cardiovascular diseases.
  • Sigma-2 receptor agonism: Several derivatives display high affinity for sigma-2 receptors, demonstrating antiproliferative activity in cancer cells []. These compounds potentially induce apoptosis or inhibit tumor growth by targeting these receptors.
  • Cyclooxygenase (COX) inhibition: Certain substituted 1,2,3,4-tetrahydroisoquinolines show inhibitory activity against COX enzymes, particularly COX-2 []. These compounds may possess anti-inflammatory properties and warrant further investigation as potential therapeutics.
Physical and Chemical Properties Analysis
  • Solubility: Solubility in aqueous and lipid environments impacts absorption, distribution, and bioavailability [].
  • Lipophilicity: Lipid solubility, often expressed as LogP, influences membrane permeability and drug distribution [].
  • Stability: Chemical stability under physiological conditions is crucial for maintaining therapeutic efficacy [].
Applications
  • Cancer therapy: Derivatives acting as P-gp inhibitors show promise in overcoming multidrug resistance, enhancing the efficacy of existing chemotherapeutics [, , , ]. Sigma-2 receptor agonists also demonstrate antiproliferative activity against cancer cells, offering novel avenues for drug development [].
  • Cardiovascular diseases: Compounds like CPU-23, with L-type calcium channel blocking properties, may find therapeutic applications in managing hypertension and other cardiovascular conditions [].
  • Neurological disorders: The ability of some derivatives to interact with dopamine receptors [] suggests potential applications in treating Parkinson's disease, schizophrenia, and other neurological disorders.
  • Inflammatory diseases: Derivatives exhibiting COX-2 inhibitory activity may hold promise as anti-inflammatory agents for conditions like arthritis [].
Future Directions
  • Developing isoform-selective inhibitors: Further exploration is needed to design compounds with enhanced selectivity for specific biological targets, minimizing potential side effects [].
  • Improving pharmacokinetic properties: Optimizing absorption, distribution, metabolism, and excretion profiles will enhance the therapeutic potential of these compounds [, ].

(E)-2-benzyl-3-(furan-3-yl)-6,7-dimethoxy-4-(2-phenyl-1H-inden-1-ylidene)-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound features a tetrahydroisoquinoline core substituted with various groups like a benzyl, a furan-3-yl, dimethoxy, and a phenyl-1H-inden-1-ylidene moiety. The research highlights its synthesis, structural characterization through methods like X-ray diffraction and DFT, and its antibacterial activity against a panel of pathogenic bacteria. Notably, the study reveals good to moderate antibacterial activity for this compound [].

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

Compound Description: This series of compounds, featuring a 6,7-dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinoline scaffold, were designed as potential P-glycoprotein (P-gp) modulators to address multidrug resistance in cancer chemotherapy []. One specific derivative, 2-[(1-{4-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-1H-1,2,3-triazol-4-yl)methoxy]-N-(p-tolyl)benzamide (compound 7h in the study), exhibited potent P-gp modulation with low cytotoxicity and a long duration of action in reversing doxorubicin resistance in K562/A02 cells [].

(±)-Ethyl 6,7-dimethoxy-1-(1H-pyrrol-2-yl)-1,2,3,4-tetrahydroisoquinoline-2-carboxylate

Compound Description: This compound features a tetrahydroisoquinoline core with substitutions at positions 1 and 2 with a pyrrole and an ethyl carboxylate group, respectively, alongside the characteristic 6,7-dimethoxy substitutions. Its structural analysis, determined through X-ray crystallography, revealed key information about its conformation and intermolecular interactions [].

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

Compound Description: YM758 is recognized for its potent “funny” If current channel (If channel) inhibition, a property making it a potential therapeutic candidate for stable angina and atrial fibrillation []. It is metabolized in humans into several metabolites, including 6,7-Dimethoxy-2-[(3R)-piperidin-3-ylcarbonyl]-1,2,3,4-tetrahydroisoquinoline (YM-252124) and (5R)-5-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]piperidin-2-one (YM-385459) [].

(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(3,4-dimethoxyphenyl)methanone (TQ9)

Compound Description: TQ9 stands out for its notable tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines []. This compound features a bulky 3,4-dimethoxybenzoyl group attached to the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline core. Interestingly, TQ9 seems to induce autophagy in human squamous cell carcinoma cell lines rather than relying on DNA fragmentation or caspase-3 activation [].

Ethyl 2-benzyloxycarbonyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylate (TD13)

Compound Description: TD13 is another compound exhibiting significant tumor-specific cytotoxicity against human oral squamous cell carcinoma cell lines []. This compound is characterized by its ethoxycarbonyl and benzyloxycarbonyl groups attached to the tetrahydroisoquinoline core.

2-[(1R,3S)-6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinolin-3-yl]-4-phenyl-1,3-thiazole

(2R)-2-{[(1S)-6,7-dimethoxy-1-[2-(4-trifluoromethylphenyl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

Compound Description: This compound is a derivative of 1,2,3,4-tetrahydroisoquinoline, distinguished by specific substitutions, including a trifluoromethylphenyl group, and is suggested for use as a potential therapeutic agent [].

2-{6,7-dimethoxy-1-[2-(6-trifluoromethylpyridin-3-yl)ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenylacetamide

Compound Description: This compound, structurally related to the previous one, also belongs to the 1,2,3,4-tetrahydroisoquinoline derivative family and is suggested for potential therapeutic applications []. It features a trifluoromethylpyridin-3-yl substituent.

1-(3-benzo[b]thienylmethyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound served as a precursor in synthesizing more complex structures like hexahydro-4H-benzo[d,e]benzothieno[2,3-g]quinolines and hexahydro-1H-benzo[d,e]quinolines [].

2-[4-(6-fluoro-1H-pyrrolo[2,3-b]pyridin-1-yl)butyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (RM273)

Compound Description: RM273 is a fluorinated derivative designed from the 2-(4-(1H-indol-1-yl)butyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline class of compounds. It shows promise as a potential positron emission tomography (PET) imaging agent for detecting σ2 receptors, particularly in the context of brain tumors [].

2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl]ethanone (Compound 17)

Compound Description: This compound exhibited sub-micromolar selective COX-2 inhibitory activity and was found to interact with P-glycoprotein [].

6,7‐dimethoxy‐2‐[4‐[1‐(4‐fluorophenyl)‐1H‐indol‐3‐yl]butyl]‐1,2,3,4‐tetrahydroisoquinoline (Compound 15)

Compound Description: This compound is a high-affinity σ2 receptor agonist, demonstrating significant antiproliferative activity in human MCF7 breast adenocarcinoma cells, including those resistant to doxorubicin [].

9‐[4‐(6,7‐dimethoxy‐1,2,3,4‐tetrahydroisoquinolin‐2‐yl)butyl]‐9H‐carbazole (Compound 25)

Compound Description: Similar to Compound 15, this compound also acts as a high-affinity σ2 receptor agonist, displaying notable antiproliferative activity against the MCF7 breast adenocarcinoma cell line, including its doxorubicin-resistant counterpart [].

1‐{1‐[(6‐methoxy)‐naphth‐2‐yl]}‐propyl‐2‐(1‐piperidine)‐acetyl‐6,7‐dimethoxy‐1,2,3,4,‐tetrahydroisoquinoline (CPU-23)

Compound Description: CPU-23 is a potent inhibitor of [3H]‐nitrendipine binding to rat cerebral cortical membranes, suggesting its interaction with L-type calcium channels []. This compound is characterized by its unique molecular structure, featuring a substituted tetrahydroisoquinoline core.

4-oxo-4H-chromene-2-carboxylic acid [2-(2-(4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]-phenyl)-2H-tetrazol-5-yl)-4,5-dimethoxy-phenyl]-amide (HM-30181)

Compound Description: HM-30181 is identified as a new P-glycoprotein inhibitor, a characteristic making it potentially valuable in enhancing the efficacy of P-glycoprotein substrate drugs [].

(S,E)-4-(2-(3-(3-chloro-2-fluoro-6-(1H-tetrazol-1-yl)phenyl)acryloyl)-5-(4-methyl-2-oxopiperazin-1-yl)-1,2,3,4-tetrahydroisoquinoline-1-carboxamido)benzoic acid

Compound Description: This compound and its solvates have been identified as Factor XIA inhibitors, suggesting their potential use in treating thromboembolic disorders [].

6,7-Dimethoxy-2 - ((2E) -3- (1-methyl-2-phenyl-1H-pyrrolo [2,3-b] pyridin-3-yl-prop-2-enoyl)) - 1,2,3,4-tetrahydroisoquinoline (SIS3)

Compound Description: SIS3 is a known Smad3 inhibitor, investigated for its potential in treating lung carcinoma and melanoma [].

HM30181A, [2-(2-{4-[2-(6,7-Dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-ethyl]-phenyl}-2H-tetrazol-5-yl)-4,5-dimethoxyphenyl]amide

Compound Description: HM30181A is a P-glycoprotein inhibitor and is metabolized into two main metabolites, M1 and M2 [].

Properties

Product Name

6,7-dimethoxy-2-[phenyl(1H-tetrazol-1-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-phenyl-2-(tetrazol-1-yl)ethanone

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

InChI

InChI=1S/C20H21N5O3/c1-27-17-10-15-8-9-24(12-16(15)11-18(17)28-2)20(26)19(25-13-21-22-23-25)14-6-4-3-5-7-14/h3-7,10-11,13,19H,8-9,12H2,1-2H3

InChI Key

XFSXCDIEOIGKMZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C(C3=CC=CC=C3)N4C=NN=N4)OC

Canonical SMILES

COC1=C(C=C2CN(CCC2=C1)C(=O)C(C3=CC=CC=C3)N4C=NN=N4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.